Physicochemical Determinants: Hydrophilicity and Hydrogen‑Bonding Capacity Differentiate the Carbamoylmethyl Congener from Lipophilic NSPC Leads
The introduction of the polar carbamoylmethyl substituent yields a substantially more hydrophilic compound compared with the reported nanomolar‑potent NSPC lead 3‑(4‑fluorophenyl)‑1‑sulfamoyl‑pyrrole‑2‑carboxylic acid (co‑crystallized with VIM‑1; PDB 7AYJ) [1]. The target compound has an XLogP3 of −1.5 (PubChem computed) and a topological polar surface area (TPSA) of 151 Ų [2]. By contrast, the fluorophenyl‑bearing NSPC in PDB 7AYJ (C₁₁H₉FN₂O₄S, MW 284.26) would be expected to exhibit a higher LogP (estimated ≥1.5) owing to the aromatic fluorine substituent. The increased hydrophilicity of the target compound may alter solubility, formulation compatibility, and passive membrane permeability relative to more lipophilic NSPC leads, representing a distinct physchem entry point for optimization [3].
| Evidence Dimension | Hydrophilicity (XLogP3) and polar surface area |
|---|---|
| Target Compound Data | XLogP3 = −1.5; TPSA = 151 Ų; 4 H‑bond donors, 6 H‑bond acceptors |
| Comparator Or Baseline | 3‑(4‑Fluorophenyl)‑1‑sulfamoyl‑pyrrole‑2‑carboxylic acid (PDB 7AYJ ligand S9N, C₁₁H₉FN₂O₄S, MW 284.26): estimated XLogP3 ≥ 1.5 |
| Quantified Difference | ΔXLogP3 ≈ ≥3 log units more hydrophilic; higher H‑bond donor/acceptor capacity |
| Conditions | Computed physicochemical parameters (PubChem XLogP3 algorithm, Cactvs TPSA) |
Why This Matters
Differential hydrophilicity directly impacts solubility, formulation strategy, and passive permeability, meaning this compound cannot be treated as a physicochemical drop‑in for more lipophilic NSPC leads in SAR campaigns.
- [1] PDB Entry 7AYJ: Metallo beta‑lactamase VIM‑1 in complex with 3‑(4‑fluorophenyl)‑1‑sulfamoyl‑pyrrole‑2‑carboxylic acid. RCSB Protein Data Bank. DOI: 10.2210/pdb7ayj/pdb. Released 2021-05-12. View Source
- [2] PubChem Compound Summary CID 28740505: 4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid. Computed Properties: XLogP3‑AA, Hydrogen Bond Donor/Acceptor Count, Topological Polar Surface Area. https://pubchem.ncbi.nlm.nih.gov/compound/28740505 (accessed 2026-05-05). View Source
- [3] Farley AJM et al. ACS Infect. Dis. 2021, 7(6), 1809–1817. Reports that NSPC IC₅₀ values span three orders of magnitude (0.045 to >10 µM) depending on N‑substituent, highlighting structure‑property sensitivity. View Source
